molecular formula C21H21N5O4 B11464612 2-[6-(4-methoxyphenyl)-3,5-dioxo-6,7-dihydro-3H-imidazo[5,1-c][1,2,4]triazol-2(5H)-yl]-N-(4-methylbenzyl)acetamide

2-[6-(4-methoxyphenyl)-3,5-dioxo-6,7-dihydro-3H-imidazo[5,1-c][1,2,4]triazol-2(5H)-yl]-N-(4-methylbenzyl)acetamide

Cat. No.: B11464612
M. Wt: 407.4 g/mol
InChI Key: GQOOOTJXCILGRX-UHFFFAOYSA-N
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Description

2-[6-(4-METHOXYPHENYL)-3,5-DIOXO-2H,3H,5H,6H,7H-IMIDAZO[4,3-C][1,2,4]TRIAZOL-2-YL]-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE is a complex organic compound with a unique structure that includes both imidazole and triazole rings

Preparation Methods

The synthesis of 2-[6-(4-METHOXYPHENYL)-3,5-DIOXO-2H,3H,5H,6H,7H-IMIDAZO[4,3-C][1,2,4]TRIAZOL-2-YL]-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the imidazole and triazole intermediates, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled environments to ensure consistency.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups attached to the rings.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings, using reagents like halogens or alkyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[6-(4-METHOXYPHENYL)-3,5-DIOXO-2H,3H,5H,6H,7H-IMIDAZO[4,3-C][1,2,4]TRIAZOL-2-YL]-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and triazole rings can form hydrogen bonds and other interactions with these targets, affecting their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Compared to other similar compounds, 2-[6-(4-METHOXYPHENYL)-3,5-DIOXO-2H,3H,5H,6H,7H-IMIDAZO[4,3-C][1,2,4]TRIAZOL-2-YL]-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE stands out due to its unique combination of imidazole and triazole rings. Similar compounds include:

  • 2-[6-(4-HYDROXYPHENYL)-3,5-DIOXO-2H,3H,5H,6H,7H-IMIDAZO[4,3-C][1,2,4]TRIAZOL-2-YL]-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE
  • 2-[6-(4-CHLOROPHENYL)-3,5-DIOXO-2H,3H,5H,6H,7H-IMIDAZO[4,3-C][1,2,4]TRIAZOL-2-YL]-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE These compounds share similar core structures but differ in their substituents, which can significantly affect their properties and applications.

Properties

Molecular Formula

C21H21N5O4

Molecular Weight

407.4 g/mol

IUPAC Name

2-[6-(4-methoxyphenyl)-3,5-dioxo-7H-imidazo[5,1-c][1,2,4]triazol-2-yl]-N-[(4-methylphenyl)methyl]acetamide

InChI

InChI=1S/C21H21N5O4/c1-14-3-5-15(6-4-14)11-22-19(27)13-25-21(29)26-18(23-25)12-24(20(26)28)16-7-9-17(30-2)10-8-16/h3-10H,11-13H2,1-2H3,(H,22,27)

InChI Key

GQOOOTJXCILGRX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C(=O)N3C(=N2)CN(C3=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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